5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC13481919
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2OS |
|---|---|
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | 5,6-dimethyl-2-sulfanylidene-5H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C6H8N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3H,1-2H3,(H,8,9,10) |
| Standard InChI Key | YPRLICMJCLVCAN-UHFFFAOYSA-N |
| SMILES | CC1C(=NC(=S)NC1=O)C |
| Canonical SMILES | CC1C(=NC(=S)NC1=O)C |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 5,6-dimethyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one can be extrapolated from methods used for analogous dihydropyrimidinones. Key approaches include:
Cyclocondensation of Thiourea with β-Keto Esters
A modified Biginelli reaction employs thiourea and a β-keto ester (e.g., ethyl acetoacetate) in the presence of a base (e.g., sodium methylate) to form the pyrimidine core . For 5,6-dimethyl substitution, a β-keto ester with pre-existing methyl groups (e.g., ethyl 3-methylacetoacetate) may be utilized.
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Reactants: Ethyl 3-methylacetoacetate (1.0 equiv), thiourea (1.2 equiv), sodium methylate (2.8 equiv).
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Conditions: Reflux in absolute methanol (6–8 hours).
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Isolation: Acidification with HCl, filtration, and recrystallization from acetone-DMF.
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Yield: 65–70% (estimated based on analogous syntheses).
Post-Synthetic Modifications
S-alkylation or oxidative thionation of preformed dihydropyrimidinones introduces the thioxo group. For example, treatment of 5,6-dimethyl-2-hydroxy-pyrimidin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in dry toluene yields the thioxo derivative .
Spectroscopic Characterization
Data from structurally related compounds provide benchmarks for identifying the title compound:
Table 1: Key Spectroscopic Features
| Technique | Observed Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 12.43 (1H, br. s) | NH-3 proton |
| 6.05 (1H, s) | CH-5 proton | |
| 2.23 (3H, s) | 6-CH₃ group | |
| ¹³C NMR | 168.9 | C=O (position 4) |
| 155.7 | C=S (position 2) | |
| IR (cm⁻¹) | 1680–1700 | C=O stretch |
| 1240–1260 | C=S stretch |
Pharmacological Activities
Table 2: Anticonvulsant Activity of Analogous Compounds
| Compound | ED₅₀ (MES, mg/kg) | TD₅₀ (mg/kg) | Therapeutic Index (TI) |
|---|---|---|---|
| 6-Methyl-2-thioxo derivative | 18.5 | 320 | 17.3 |
| 5-Bromo-6-methyl analog | 22.1 | 290 | 13.1 |
Antiproliferative Effects
2-Thioxo-dihydropyrimidinones inhibit cancer cell proliferation by targeting tubulin polymerization or DNA synthesis. In HL-60 leukemia cells, 4,4-disubstituted analogs (e.g., 6b) showed IC₅₀ values of 3.4–7.9 µM, comparable to all- trans retinoic acid . The 5,6-dimethyl substitution may further enhance binding to kinase domains.
Structure-Activity Relationships (SAR)
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Thioxo Group: Essential for anticonvulsant and antiproliferative activities; replacement with oxo reduces potency by 5–10× .
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Methyl Substitutions: 5- and 6-methyl groups improve metabolic stability and membrane permeability.
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Tautomerism: The keto-thione tautomeric equilibrium influences receptor binding kinetics.
Toxicological and Pharmacokinetic Profiles
No direct data exist for the title compound, but related derivatives show:
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